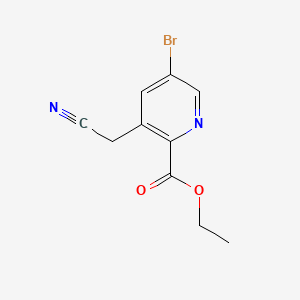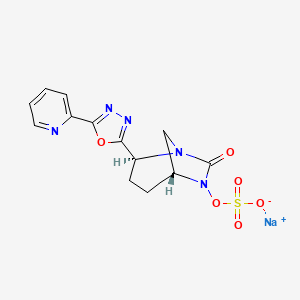
Antibacterial agent 45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 45 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 45 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves precise temperature and pressure settings to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 45 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Halogenation and nitration are common substitution reactions that modify the compound’s functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine under controlled temperatures.
Major Products:
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand bacterial resistance and develop new antibacterial strategies.
Medicine: this compound is being investigated for its potential use in treating infections caused by multi-drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of antibacterial agent 45 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the compound effectively kills the bacteria or inhibits their growth. Additionally, it may interfere with bacterial DNA replication and protein synthesis, further enhancing its antibacterial efficacy.
Vergleich Mit ähnlichen Verbindungen
Penicillin: Like antibacterial agent 45, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Ciprofloxacin: This compound inhibits bacterial DNA gyrase, a different target compared to this compound.
Vancomycin: Another cell wall synthesis inhibitor, but with a distinct mechanism and structure.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Its unique chemical structure allows it to bypass common resistance mechanisms, making it a valuable addition to the arsenal of antibacterial agents.
Eigenschaften
Molekularformel |
C13H12N5NaO6S |
|---|---|
Molekulargewicht |
389.32 g/mol |
IUPAC-Name |
sodium;[(2S,5R)-7-oxo-2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C13H13N5O6S.Na/c19-13-17-7-8(18(13)24-25(20,21)22)4-5-10(17)12-16-15-11(23-12)9-3-1-2-6-14-9;/h1-3,6,8,10H,4-5,7H2,(H,20,21,22);/q;+1/p-1/t8-,10+;/m1./s1 |
InChI-Schlüssel |
NKQDLXAOKNWSFE-SCYNACPDSA-M |
Isomerische SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
Kanonische SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=N4.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


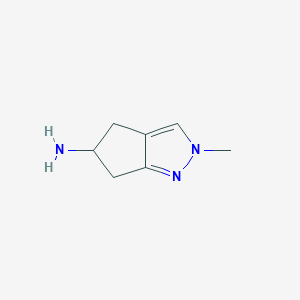
![6-Chloro-5-iodo-2-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13915152.png)
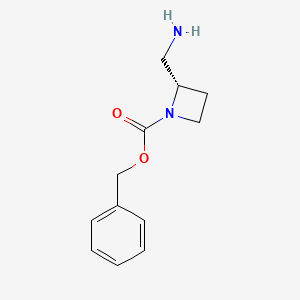
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
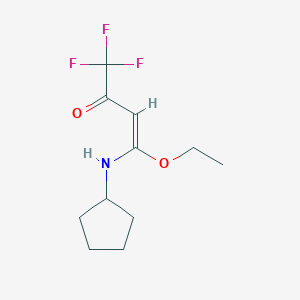
![O-(2,5-Dichlorophenyl) S-[cyanamide(methylthio)-methyl] carbonodithioate](/img/structure/B13915185.png)
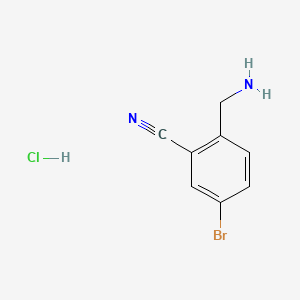
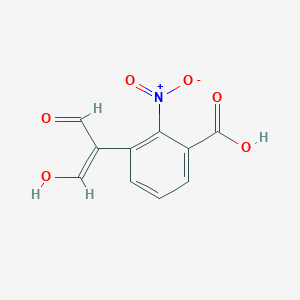

![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
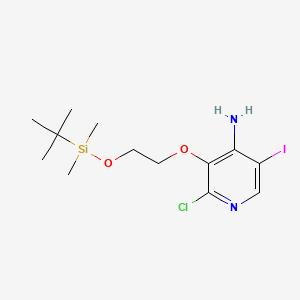
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
